molecular formula C20H21NO2 B083299 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran CAS No. 13433-31-3

1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran

Cat. No. B083299
CAS RN: 13433-31-3
M. Wt: 307.4 g/mol
InChI Key: NQVQBIMDDKDYAO-UHFFFAOYSA-N
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Description

1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran is a spiropyran compound known for its photochromic properties. Spiropyran compounds undergo reversible transformations between their non-colored and colored forms when exposed to light, making them of interest for applications in molecular switches, optical data storage, and photo-responsive materials.

Synthesis Analysis

The synthesis of spiropyran compounds like this compound typically involves the condensation of an indoline compound with a pyrylium salt. In a general approach, the synthesis may include steps like the formation of 3,5-diketoesters followed by cyclization to form the chromene or chromone structure integral to the spiropyran. This process requires careful control of reaction conditions and the use of specific reagents and catalysts to ensure the formation of the desired spiropyran structure.

Molecular Structure Analysis

The molecular structure of spiropyran compounds, including this compound, is characterized by the presence of a spiropyran ring system. This system is composed of an indoline moiety and a benzopyran moiety connected through a spiro linkage. The molecular structure has been analyzed through techniques such as single-crystal X-ray diffraction, revealing information about the stereochemistry and the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Spiropyrans are known for their reversible photochromic reactions, transitioning from a colorless to a colored form upon exposure to UV light and reverting back in the absence of it or under visible light. The photochromic behavior is due to the breaking and forming of the spiro carbon-oxygen bond in the spiropyran structure, leading to the open-form merocyanine. This transformation involves significant changes in the electronic structure and is influenced by factors such as solvent polarity and pH.

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. Spiropyran compounds typically have distinct physical properties in their different forms (spiropyran vs. merocyanine), which can include changes in solubility and absorption spectra. These properties are critical for their application in various fields, including photo-responsive materials.

Chemical Properties Analysis

The chemical properties of this compound include its reactivity under light, stability under different environmental conditions, and interactions with other chemical substances. The compound's photochromic behavior is the most significant chemical property, with the molecule exhibiting different chemical behaviors in its spiropyran and merocyanine forms. The understanding of these properties is essential for the development of applications based on spiropyran compounds.

Scientific Research Applications

  • Crystal Structures of Spiropyrans : TMIBP, as part of the spiropyran family, has been analyzed for its crystal structures, revealing the importance of additional functional groups for inducing specific intermolecular interactions. The study shows that possible hydrogen bonding interactions in such compounds are relatively weak due to their high steric demand (Seiler et al., 2017).

  • Stabilization of Open-Ring Merocyanine Form : Research has demonstrated an approach to stabilize the open-ring merocyanine form of spiropyrans like TMIBP in the solid state. This was achieved through co-crystallization with inorganic acids, providing a technique for stabilizing the colored merocyanine form and enhancing stability against photodegradation (Seiler et al., 2018).

  • Photoswitchable Properties in Metal-Organic Frameworks : TMIBP exhibits photoswitching properties when embedded in metal-organic frameworks (MOFs). In these MOFs, the spiropyran switches to its merocyanine form under UV light irradiation, demonstrating "solid solvent" characteristics for photoswitchable spiropyrans (Schwartz et al., 2017).

  • X-Ray Induced Isomerization in Polymer Films : TMIBP has shown potential as a tissue equivalent imaging sensor material due to its photochromic behavior when directly excited by X-rays. This property is enhanced by adding organic phosphors, indicating its application in radiation sensing (Asai et al., 2017).

  • Solubilization in Aqueous Solutions : The solubilization behavior of TMIBP in aqueous solutions with specific additives has been studied, providing insights into the compound's interactions and stability in various mediums (Ikeda & Saso, 1992).

  • Photoisomerization in Polystyrene Film : The photoisomerization mechanism of TMIBP in a polystyrene film has been compared with its behavior in toluene, revealing the influence of microviscosity environments on its color-changing properties (Ito et al., 1990).

properties

IUPAC Name

8-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-19(2)15-9-5-6-10-16(15)21(3)20(19)13-12-14-8-7-11-17(22-4)18(14)23-20/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVQBIMDDKDYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385657
Record name 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13433-31-3
Record name 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can the open-ring merocyanine form of SPOMe be stabilized, and if so, how?

A: While the open-ring merocyanine form is less common in the solid state, research demonstrates a novel method for stabilizing this form of SPOMe. [] Co-crystallization with inorganic acids, such as hydrochloric acid or sulfuric acid, leads to the protonation of the primary oxygen atom in the merocyanine form. This protonation, coupled with the interaction of the resulting cation with the corresponding anion, stabilizes the open-ring structure in the solid state. This stabilization allows for the study of this less common form and its potential applications.

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